![molecular formula C12H11FN4 B1483197 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098088-47-0](/img/structure/B1483197.png)
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (2-FEPP) is a compound that is used in a variety of scientific research applications. It is a heterocyclic molecule with a pyrazole ring system, an acetonitrile group, and a fluoroethyl substituent. The compound is used in a variety of biological and chemical studies due to its unique properties.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds structurally related to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile have been synthesized and evaluated for their biological activities. For example, pyrazolo[3,4-b]pyridines synthesized through multi-component reactions exhibited significant antibacterial and antifungal activities, as well as antitumor activity against liver cell lines (El-Borai et al., 2012). This suggests potential applications in the development of new antimicrobial and anticancer agents.
Antioxidant Activity
Research on heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, a related chemical structure, has shown that some of these compounds possess antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015). This highlights their potential as antioxidants in pharmaceutical formulations or as protective agents in biological systems.
Luminescent Materials
The synthesis of mixed-ligand luminescent Cd(II) frameworks using a novel flexible ligand related to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile demonstrated diverse structural motifs and unique functional properties, indicating their potential applications in luminescent materials and optical sensors (Cai, Guo, & Li, 2013).
Facile Synthetic Routes for Derivatives
Facile synthetic approaches have been developed for the synthesis of pyrazole-4-carbonitrile derivatives, showcasing the versatility of related compounds in generating a wide range of substituted pyrazoles and pyrimidines. This underlines their importance in organic synthesis and drug discovery processes (Ali et al., 2016).
Fluorescent Sensors
A novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, which can act as a sensor for fluorescence detection of small inorganic cations in highly polar solvents, was developed using a ligand structurally related to the target compound. This illustrates the potential use of such compounds in the development of sensitive and selective fluorescent sensors for environmental and biological analyses (Mac et al., 2010).
properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWDZXHHQVFNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CC#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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